molecular formula C23H22ClN5O2S B2563509 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1105208-35-2

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2563509
CAS No.: 1105208-35-2
M. Wt: 467.97
InChI Key: LLXQVYYVPKORKI-UHFFFAOYSA-N
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Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorophenyl group, and a trimethylphenylacetamide moiety

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-14-10-15(2)22(16(3)11-14)25-20(30)12-28-23(31)29-19(26-28)8-9-21(27-29)32-13-17-4-6-18(24)7-5-17/h4-11H,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQVYYVPKORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved by cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with the triazolopyridazine core.

    Attachment of the Trimethylphenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit activity against various bacterial strains. The triazole and pyridazine rings are known to enhance antimicrobial properties due to their ability to interact with microbial enzymes.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival .

Biological Studies

In biological research, this compound is being evaluated for its interactions with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, molecular docking studies have shown promising results in inhibiting 5-lipoxygenase (5-LOX), an enzyme associated with inflammation .
  • Receptor Modulation : It has the potential to modulate receptor activities on cell surfaces, influencing cellular signaling pathways that are critical in various physiological processes.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Derivatives : The chlorophenyl group allows for electrophilic aromatic substitution reactions, facilitating the synthesis of various derivatives that can be tailored for specific applications in drug development .
  • Catalytic Applications : Its unique structure makes it suitable as a catalyst in certain organic transformations, enhancing reaction efficiencies in synthetic processes.

Industrial Applications

The compound's properties lend themselves to various industrial uses:

  • Material Development : Its unique chemical characteristics can be exploited in developing new materials with specific functionalities.
  • Catalysis : As a catalyst in chemical reactions, it can improve yields and selectivity in industrial processes.

Case Study 1: Anticancer Activity

Research conducted on similar compounds has demonstrated their ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. A study indicated that derivatives of triazolopyridazines showed significant cytotoxicity against various cancer cell lines .

Case Study 2: Enzyme Inhibition

In silico studies have highlighted the potential of this compound as a 5-lipoxygenase inhibitor. Molecular docking simulations indicated strong binding affinity to the enzyme's active site, suggesting a mechanism for its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme involved in an inflammatory pathway, thereby reducing inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide include other triazolopyridazine derivatives with different substituents. These compounds may share similar chemical reactivity and biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:

  • 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(6-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

These analogs highlight the versatility of the triazolopyridazine scaffold in medicinal chemistry and its potential for further optimization.

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure incorporates a triazole and pyridazine moiety alongside various functional groups that suggest significant biological potential. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S. The compound features:

  • A triazolopyridazine core .
  • A chlorophenyl group .
  • A sulfanyl group .
  • An N-(2,4,6-trimethylphenyl)acetamide moiety.

These structural components are critical for its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities. This includes antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.

Antimicrobial Activity

Triazole derivatives have been documented for their antimicrobial properties. The compound has shown potential as:

  • Antibacterial Agent : Studies have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have exhibited minimum inhibitory concentrations (MIC) as low as 0.125–8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The triazolo-pyridazine framework is noted for its anticancer potential. Research highlights include:

  • Inhibition of Cancer Cell Proliferation : The compound may interact with specific cellular targets leading to apoptosis in cancer cells. For example, mercapto-substituted triazoles have been linked to chemopreventive effects in various cancer models .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : The compound could interact with cell surface receptors, altering signal transduction pathways.
  • Gene Expression Alteration : It may influence transcription factors that regulate gene expression related to cellular growth and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies : A study reported that triazole derivatives showed significant antibacterial activity against multiple strains including Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating broad-spectrum efficacy .
  • Anticancer Activity : In vitro studies demonstrated that certain triazole derivatives induced apoptosis in various cancer cell lines through mechanisms involving caspase activation .
  • Enzyme Inhibition : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Data Tables

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC: 0.125–8 µg/mL
AntifungalCandida albicansSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition observed

Q & A

Q. Challenges :

  • Low yields (~5%) due to steric hindrance during acetamide coupling (similar to ’s 11-step synthesis with 2-5% yield) .
  • Purification difficulties from byproducts; use preparative HPLC or membrane separation technologies (as per ) .

Advanced Question: How can computational modeling optimize the prediction of this compound’s biological activity?

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs) based on the triazolopyridazine core’s affinity for ATP-binding pockets .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants for chloro and methyl groups) with bioactivity data .
  • AI-Driven Optimization : Apply tools like COMSOL Multiphysics to model reaction kinetics or predict metabolic stability (see ) .

Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition) and LC-MS/MS metabolite profiling .

Advanced Question: How can contradictory data in biological activity studies be resolved?

Methodological Answer :
Contradictions (e.g., varying IC50 values in kinase assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents affecting sulfanyl group reactivity .
  • Metabolic Instability : Use microsomal stability assays (e.g., liver S9 fractions) to assess compound degradation .
  • Off-Target Effects : Employ selectivity profiling via kinase panels or CRISPR-Cas9 gene-edited cell lines .

Case Study : highlights formalin-induced edema models for anti-inflammatory activity; reconcile discrepancies by standardizing animal models and dosing regimens .

Advanced Question: What strategies improve yield and purity in large-scale synthesis?

Q. Methodological Answer :

  • Process Intensification : Use continuous-flow reactors to enhance mixing and reduce side reactions during cyclization .
  • Catalytic Optimization : Replace stoichiometric reagents with heterogeneous catalysts (e.g., Pd/C for deprotection steps) .
  • Advanced Purification : Implement simulated moving bed (SMB) chromatography or crystallization-driven diastereomeric resolution .

Data-Driven Example : ’s low-yield synthesis (2-5%) suggests scaling requires DOE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methyl group positions in the acetamide moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C24H23ClN4O2S) and detects impurities .
  • IR Spectroscopy : Identifies carbonyl (C=O) and sulfanyl (S-H) stretches to confirm functional group integrity .

Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated IR peaks) .

Advanced Question: How can researchers mitigate safety risks during handling?

Q. Methodological Answer :

  • Hazard Assessment : Review Safety Data Sheets (SDS) for structurally similar compounds (e.g., notes no acute hazards but recommends standard PPE) .
  • Waste Management : Use solid-phase extraction for solvent recycling and neutralization protocols for reactive byproducts .
  • Exposure Monitoring : Implement real-time gas sensors for volatile intermediates (e.g., chlorinated solvents) .

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